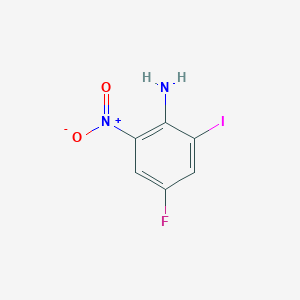

4-Fluoro-2-iodo-6-nitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

153505-44-3 |

|---|---|

Molecular Formula |

C6H4FIN2O2 |

Molecular Weight |

282.01 g/mol |

IUPAC Name |

4-fluoro-2-iodo-6-nitroaniline |

InChI |

InChI=1S/C6H4FIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |

InChI Key |

SPBHPTFZEAUROH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for 4 Fluoro 2 Iodo 6 Nitroaniline and Analogues

Advanced Synthetic Approaches to Halogenated Nitroanilines

The synthesis of halogenated nitroanilines, such as 4-fluoro-2-iodo-6-nitroaniline, is a multi-step process that relies on precise control over chemical reactions. Researchers have developed various strategies to introduce substituents at specific positions on the aniline (B41778) core.

Catalytic Amination Strategies for Aromatic Nitro Compounds

Catalytic amination provides a direct route to aniline derivatives from various precursors. One key strategy is the reductive amination of nitroarenes, which can be accomplished in a one-pot reaction with aldehydes using a molybdenum sulfide (B99878) cluster catalyst and hydrogen gas. rsc.org This method is notable for its atom efficiency and has been successfully applied to halogen-substituted nitroarenes, yielding secondary amines without dehalogenation. rsc.org The reactivity in these transformations can be influenced by both electronic and steric factors of the substrates. rsc.org

Another significant approach is the nucleophilic aromatic substitution (SNAr) of activated aryl halides. For instance, 2-fluoro-4-nitroaniline (B181687) can be synthesized from 3,4-difluoronitrobenzene (B149031) by reaction with ammonia. google.com The reaction is often catalyzed by copper compounds, such as cuprous oxide, and carried out at elevated temperatures and pressures. google.com Similarly, the Ullmann amination, which typically involves the copper-catalyzed reaction of aryl halides with amines, presents a viable, ligand-free method for C-N bond formation, especially with aliphatic primary amines. organic-chemistry.org

Regioselective Nitration and Halogenation of Aniline Precursors

The direct nitration and halogenation of aniline precursors are fundamental for creating halogenated nitroanilines. However, the high reactivity of the amino group (–NH₂) presents challenges, often leading to overreaction or oxidation. chemistrysteps.comlibretexts.org

Nitration: Direct nitration of aniline with strong acids like nitric and sulfuric acid can lead to oxidation and the formation of a meta-substituted product due to the protonation of the amino group to anilinium (–NH₃⁺), which is a deactivating, meta-directing group. chemistrysteps.comallen.in To circumvent this, the amino group is often protected, typically as an acetanilide. libretexts.orgallen.in This acetyl group moderates the activating influence of the amine, preventing overreaction and reliably directing nitration to the para position. libretexts.org The protecting group can then be removed via hydrolysis to yield the desired nitroaniline. libretexts.org This strategy is employed in the synthesis of 4-fluoro-2-nitroaniline (B1293508) from p-fluoroacetanilide. google.com

Halogenation: The high activation of the aniline ring also makes controlled monohalogenation difficult. libretexts.org As with nitration, protecting the amino group as an amide is a common strategy to control selectivity. chemistrysteps.com For iodination, various reagents are effective. Iodine monochloride (ICl) has been used to synthesize 4-chloro-2-iodo-6-nitroaniline (B169699) from 4-chloro-2-nitroaniline (B28928) in acetic acid. Another method involves using N-Iodosuccinimide (NIS), which can be catalyzed by iron(III) chloride for rapid and regioselective iodination. A combination of iodine and a silver salt, such as silver nitrate (B79036) or silver acetate, is also effective for the iodination of substituted nitroanilines. chemicalbook.com

| Iodinating Agent | Substrate Example | Product Example | Key Features | Reference |

|---|---|---|---|---|

| Iodine Monochloride (ICl) | 4-Chloro-2-nitroaniline | 4-Chloro-2-iodo-6-nitroaniline | Powerful electrophilic iodinating agent. | |

| Iodine / Silver Nitrate | 4-Methyl-2-nitroaniline | 2-Iodo-4-methyl-6-nitroaniline | Effective for activated systems at room temperature. | |

| Iodine / Silver Acetate | 4-Nitroaniline (B120555) | 2-Iodo-4-nitroaniline | A method for direct iodination of nitroanilines. | chemicalbook.com |

| N-Iodosuccinimide (NIS) | Anilines and Phenols | Iodinated anilines/phenols | Versatile reagent, can be used in solvent-free mechanochemical methods. |

Reductive Conversion of Nitro Groups to Amino Functionalities in Halogenated Systems

A critical step in the synthesis of many complex amines is the reduction of a nitro group without cleaving carbon-halogen bonds (hydrodehalogenation). This is a significant challenge because many catalysts that are effective for nitro reduction also promote dehalogenation. nih.govgoogle.com

Several strategies have been developed to achieve this selective transformation. One highly effective method is the use of hydrazine (B178648) hydrate (B1144303) as a hydrogen source with a palladium on carbon (Pd/C) catalyst. nih.govorganic-chemistry.org This system has been shown to selectively reduce a wide variety of halogenated nitroarenes to their corresponding anilines in good yields. nih.gov Other approaches focus on modifying the catalyst or reaction conditions. For example, using a platinum catalyst in the presence of a heterocyclic nitrogen base can suppress dehalogenation. google.com Similarly, the addition of inhibitors such as magnesium oxide or dicyandiamide (B1669379) when using platinum or Raney nickel catalysts, respectively, has proven effective. google.comgoogle.com

| Catalyst | Reducing Agent/Inhibitor | Advantage | Reference |

|---|---|---|---|

| Pd/C | Hydrazine Hydrate | High selectivity for nitro group reduction over dehalogenation. | nih.govorganic-chemistry.org |

| Platinum on Carbon | Magnesium Oxide | Suppresses dehalogenation during hydrogenation. | google.com |

| Platinum | Heterocyclic Nitrogen Base | Prevents substantial loss of halogen during catalytic reduction. | google.com |

| Raney Nickel | Dicyandiamide | Inhibits dehalogenation, allowing for high purity products. | google.com |

| Iron or Zinc Metal | Halogen-containing Carboxylic Acid | An alternative to catalytic hydrogenation for nitro group reduction. | google.com |

Decarboxylative Iodination as a Synthetic Pathway for 2-Iodoanilines

A novel and practical route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids). rsc.orgrsc.org This method is particularly noteworthy as it is transition-metal-free and proceeds under base-free conditions. rsc.org The reaction utilizes readily available and inexpensive potassium iodide (KI) and iodine (I₂) as the halogen source in the presence of oxygen, which is essential for the transformation. rsc.orgrsc.org

This process yields highly regioselective 2-iodoanilines in good yields (up to 90%) and demonstrates high tolerance for various functional groups. rsc.orgrsc.org The operational simplicity and scalability make it an attractive synthetic route. rsc.org Mechanistic studies suggest that the transformation proceeds through a radical pathway. rsc.org This method provides a direct way to construct the 2-iodoaniline (B362364) core structure, which is a key feature of the target compound, this compound.

Investigation of Reaction Mechanisms and Pathway Optimization

Understanding the mechanisms of these synthetic reactions is crucial for optimizing reaction conditions and improving yields and selectivity.

Electrophilic Aromatic Substitution: The mechanism for nitration and halogenation of aniline precursors is electrophilic aromatic substitution. The regioselectivity is dictated by the directing effects of the substituents on the ring. The strongly activating, ortho-para directing amino group often requires protection as an acetamido group to prevent side reactions and control the position of substitution. chemistrysteps.comlibretexts.orgallen.in Optimization involves a careful balance of protecting groups, reaction temperature, and choice of reagents to favor the desired isomer. ulisboa.pt The use of microchannel reactors for nitration represents a significant process optimization, offering enhanced safety, better temperature control, and improved efficiency. google.com

Nitro Group Reduction: The catalytic reduction of nitroarenes can proceed through two main pathways as described by the Haber mechanism: a direct route involving nitroso and hydroxylamine (B1172632) intermediates, or a condensation route involving azoxy and azo species. unimi.it For halogenated nitroarenes, a major challenge is preventing the competing hydrodehalogenation. Optimization focuses on the catalyst system; for example, palladium catalysts are widely used, and the addition of specific inhibitors is crucial to suppress the cleavage of the carbon-halogen bond. nih.govgoogle.com

Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglscollege.ac.in It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and nitrogen gas, which then reacts with a copper(II) species to form the final aryl halide and regenerate the copper(I) catalyst. wikipedia.orgbyjus.com The detection of biaryl byproducts supports this radical mechanism. wikipedia.org Optimization efforts include the development of one-pot and electrochemical protocols to make the process more efficient and environmentally friendly. nih.gov

Decarboxylative Iodination: Control experiments suggest that the transition-metal-free decarboxylative iodination of anthranilic acids follows a radical pathway. rsc.org The necessity of oxygen for the reaction to proceed is a key mechanistic feature. rsc.org This method's optimization relies on ensuring an oxygen atmosphere and using the appropriate combination of KI and I₂ to generate the iodinating radical species.

Analysis of Regioselectivity and Yield Control in Complex Syntheses

The introduction of multiple substituents onto an aromatic ring, as in the case of this compound, presents a significant challenge in controlling the regioselectivity of the reactions. The directing effects of the existing substituents on the ring heavily influence the position of subsequent substitutions. In aniline and its derivatives, the amino group is a powerful ortho-, para-director. ulisboa.pt However, the presence of other groups, such as nitro and halogen moieties, complicates the prediction of substitution patterns.

For instance, in the nitration of substituted anilines, the regioselectivity is governed by a combination of the electronic effects (+R and +I) of the activating groups and the deactivating effects of the nitro group. ulisboa.pt The steric hindrance imposed by bulky substituents also plays a crucial role, often favoring substitution at the less hindered para-position. ulisboa.pt

In the synthesis of analogues like 4,5-dialkoxy-2-nitroanilines, regioselectivity can be achieved through nucleophilic aromatic substitution (ArSN) reactions. uj.edu.pl A study demonstrated a one-step procedure for the synthesis of these compounds with good to excellent yields, where an alcohol acts as both the reagent and solvent under basic conditions. uj.edu.pl The control of reaction temperature was found to be critical; for low-boiling alcohols, conducting the reaction in a high-pressure tube at elevated temperatures significantly reduced reaction times and increased yields. uj.edu.pl

The synthesis of related compounds, such as 4-chloro-2-iodo-6-nitroaniline, has been achieved by treating 4-chloro-2-nitroaniline with iodine monochloride (ICl) in refluxing glacial acetic acid. This highlights a common strategy where halogenation precedes nitration or vice-versa to achieve the desired substitution pattern.

Role of Catalysts and Reagents in Promoting Specific Transformations

Catalysts and reagents are pivotal in directing the outcome of synthetic transformations, enhancing reaction rates, and improving selectivity. In the synthesis of substituted anilines, a variety of catalytic systems are employed.

Palladium-based catalysts are widely used for cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds. A facile protocol for synthesizing mono-, bis-, and tris-aryl-substituted aniline derivatives utilizes Pd(OAc)2 in an aqueous DMF medium without the need for a ligand. researchgate.net This method has proven effective for the cross-coupling of bromoanilines with aryl boronic acids, demonstrating high efficiency and yielding quantitative results in some cases. researchgate.net The choice of solvent is crucial in these ligand-free Suzuki reactions, with aqueous systems often promoting the catalytic activity. researchgate.net

For halogenation reactions, which are key to synthesizing compounds like this compound, various reagents are available. N-Iodosuccinimide (NIS) is a versatile iodinating agent for a range of aromatic compounds. Its activity can be enhanced by catalysts like iron(III) chloride, enabling rapid and highly regioselective iodination under mild conditions. Iodine monochloride (ICl) is another potent electrophilic iodinating agent used in the synthesis of iodo-nitroaniline derivatives.

In the context of environmentally benign synthesis, the use of organocatalysts in lipophilic media has shown success in the bromination of aromatics, achieving good yields and excellent regioselectivity. rsc.org This approach can suppress oxidative side reactions, a common issue in the halogenation of certain substrates. rsc.org

The following table summarizes the impact of different catalysts and reagents on the synthesis of substituted anilines:

Table 1: Catalysts and Reagents in Aniline Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(OAc)2 (ligand-free) | Bromoanilines | Facile synthesis of aryl-substituted anilines in aqueous media. researchgate.net | researchgate.net |

| Iodination | N-Iodosuccinimide (NIS)/FeCl3 | Arenes | Rapid and highly regioselective iodination. | |

| Iodination | Iodine monochloride (ICl) | 4-chloro-2-nitroaniline | Synthesis of 4-chloro-2-iodo-6-nitroaniline. | |

| Bromination | Indole-based organocatalysts | Aromatics | Good yields and excellent regioselectivity in lipophilic media. rsc.org | rsc.org |

Sustainable Synthetic Methodologies and Process Intensification

The chemical industry is increasingly focusing on sustainable practices and process intensification to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of this compound and its analogues is no exception, with research exploring greener solvents, alternative energy sources, and advanced reactor technologies.

Application of Microwave Irradiation in Derivative Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. semanticscholar.org These include rapid reaction rates, higher yields, and often, cleaner reactions with fewer by-products. semanticscholar.orgclockss.org The direct interaction of microwaves with polar molecules leads to efficient and uniform heating, which can accelerate reactions that are typically slow. bibliotekanauki.pl

In the synthesis of nitroaniline derivatives, microwave irradiation has been successfully employed. For example, the condensation of benzaldehyde (B42025) with 4-fluoroaniline (B128567) and 4-nitroaniline to form Schiff bases was achieved in just 8 minutes using microwave heating. semanticscholar.org This method is described as fast, inexpensive, highly effective, and environmentally friendly. researchgate.net Another study reported an efficient microwave-assisted approach to nitroaniline and aminopyridine derivatives with excellent yields and a broad substrate scope. clockss.org The use of microwave irradiation is particularly beneficial for reactions involving polar starting materials, which is often the case in the synthesis of aniline derivatives. bibliotekanauki.pl

Continuous Flow and Microchannel Reactor Technologies for Enhanced Production

Continuous flow chemistry, particularly utilizing microchannel reactors, offers a paradigm shift from traditional batch processing, leading to significant process intensification. researchgate.net Microreactors provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for hazardous reactions like nitration. microflutech.comresearchgate.net

The synthesis of 4-fluoro-2-nitroaniline has been successfully demonstrated using a microchannel reactor. google.com In one method, a solution of p-fluoroacetanilide and nitric acid are reacted in a continuous flow microchannel reactor, followed by hydrolysis to yield the final product with high efficiency and fewer byproducts. google.com This approach avoids the safety concerns associated with batch nitrations, which are prone to thermal runaway. acs.org

Continuous flow processes have also been developed for the synthesis of other nitroaniline analogues. For instance, a continuous-flow process for the preparation of m-nitrothioanisole from m-nitroaniline has been established, minimizing the accumulation of energetic diazonium salt intermediates. researchgate.netacs.org Similarly, a method for synthesizing 4-methoxy-2-nitroaniline (B140478) using a series of continuous flow reactors for acetylation, nitration, and hydrolysis has been reported to improve yield and purity while enhancing safety. patsnap.com The use of microreactors packed with microparticles can further intensify rapid multiphase reactions, such as the nitration of o-nitrotoluene, by enhancing mass transfer. dicp.ac.cn

The following table highlights the advantages of continuous flow synthesis for nitroaniline derivatives:

Table 2: Continuous Flow Synthesis of Nitroanilines

| Product | Starting Material | Reactor Type | Key Advantages | Reference |

|---|---|---|---|---|

| 4-fluoro-2-nitroaniline | p-fluoroacetanilide | Microchannel reactor | Short reaction time, high efficiency, enhanced safety. google.com | google.com |

| m-nitrothioanisole | m-nitroaniline | Continuous flow reactor | Minimized accumulation of hazardous intermediates. researchgate.netacs.org | researchgate.netacs.org |

| 4-methoxy-2-nitroaniline | 4-methoxyaniline | Continuous flow reactor | Improved yield and purity, enhanced safety. patsnap.com | patsnap.com |

| 4-nitroaniline | 4-chloronitrobenzene | Continuous flow reactor | Highly controlled and safe non-catalytic amination. researchgate.net | researchgate.net |

Utilization of Aqueous Media for Environmentally Benign Syntheses

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. scirp.org Water is non-toxic, non-flammable, and inexpensive, making it an attractive alternative to volatile organic solvents. While the low solubility of many organic compounds in water can be a challenge, the use of surfactants to create micellar media can overcome this limitation. scirp.orgscirp.org

Aqueous media have been successfully employed in the synthesis of various aniline derivatives. For instance, the synthesis of N-substituted aminopentanes has been developed in an aqueous medium, offering an environmentally friendly practice. scirp.org Similarly, a palladium-catalyzed Suzuki reaction for the synthesis of aryl-substituted anilines has been shown to be highly efficient in aqueous DMF. researchgate.net

In the context of halogenation, an environmentally benign protocol for the synthesis of 1-halo-naphthols has been described using hydrogen peroxide and alkali metal halides in an aqueous micellar medium. scirp.org This method involves the in-situ generation of the active halogen species and is facilitated by cationic surfactants. scirp.org Another study reports a simple and efficient procedure for the chlorination and bromination of aromatic amines and other compounds using aqueous hydrohalic acid and hydrogen peroxide, generating the active halogen in situ without the need for a catalyst. researchgate.net The development of such aqueous-based synthetic routes holds significant promise for reducing the environmental footprint of producing complex molecules like this compound.

Molecular Structure, Conformational Analysis, and Supramolecular Architecture

Single Crystal X-ray Diffraction Studies and Crystal Engineering Principles

Table 1: Illustrative Crystallographic Data for a Related Halogenated Nitrobenzene

| Parameter | 2,4-Dichloro-1-iodo-6-nitrobenzene |

| Formula | C₆H₂Cl₂INO₂ |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 8.7760 (5) |

| b (Å) | 6.8989 (4) |

| c (Å) | 14.3518 (8) |

| V (ų) | 868.93 (9) |

| Z | 4 |

| Temperature (K) | 90 |

This table presents crystallographic data for a related compound, illustrating the type of information obtained via single-crystal X-ray diffraction.

Polymorphism and Diverse Crystal Forms in Related Halogenated Anilines

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science as different polymorphs can exhibit varying physical properties. While specific studies on the polymorphism of 4-fluoro-2-iodo-6-nitroaniline are not available, research on its isomer, 2-iodo-4-nitroaniline, has revealed a rich polymorphic landscape with at least three identified forms: triclinic, orthorhombic, and monoclinic. researchgate.net These different forms can be distinguished using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared spectroscopy. researchgate.net The formation of specific polymorphs can be influenced by crystallization conditions. In the triclinic polymorph of 2-iodo-4-nitroaniline, molecules are linked by paired N—H⋯O hydrogen bonds, forming chains that are further connected into sheets by nitro⋯I interactions. researchgate.net These sheets are then pairwise linked by aromatic π–π stacking interactions. researchgate.net

Elucidation of Intermolecular Hydrogen Bonding Networks involving Amino and Nitro Groups

Hydrogen bonds are among the most important non-covalent interactions in determining the supramolecular architecture of organic crystals. In nitroanilines, intermolecular hydrogen bonds between the amino (-NH₂) and nitro (-NO₂) groups are a recurring and predictable feature. acs.org The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. acs.orgiucr.org

A common hydrogen-bonding pattern observed in nitroanilines involves a three-center interaction where an amino proton is situated between the two oxygen atoms of a single nitro group. acs.org The geometry of this interaction is relatively predictable. acs.org In many C-substituted nitroanilines, these hydrogen bonds lead to the formation of specific ring motifs, such as R(4)₄(20) and R(4)₄(28) rings, which then assemble into π-stacked sheets. st-andrews.ac.uk In other cases, chain motifs like R(3)₃(12) rings are observed. elsevierpure.com In para-substituted nitroaniline derivatives, intermolecular N–H···O hydrogen bonds are significant in the crystal packing, often leading to the formation of hydrogen-bonded dimers or chains. researchgate.net The presence of other functional groups can influence these networks.

Analysis of Halogen Bonding Interactions (Iodine and Fluorine) in Cocrystal Formation

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. beilstein-journals.orgnih.gov The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. beilstein-journals.org The introduction of electron-withdrawing groups, such as fluorine atoms, can enhance the strength of halogen bonds. oup.comresearchgate.net

In the context of this compound, both the iodine and fluorine atoms can potentially participate in halogen bonding. The iodine atom, being highly polarizable, is a strong halogen bond donor. beilstein-journals.org It can form interactions with various Lewis basic sites, including the nitro group of a neighboring molecule, as seen in the co-crystal of 1,4-diiodobenzene (B128391) and 1,4-dinitrobenzene (B86053) where symmetrical iodo-nitro bridging interactions generate molecular ribbons. rsc.org The fluorine atom, although the least polarizable halogen, can also participate in halogen bonding, particularly when activated by the electron-withdrawing nitro group. researchgate.net The presence of both iodine and fluorine offers the potential for complex and hierarchical halogen bonding networks in the crystal structure of this compound and its cocrystals. oup.comnih.gov

Characterization of Nitro-Nitro and Other Dipolar Interactions in Solid State

Perpendicular arrangements of two nitro groups from adjacent molecules can lead to attractive O(NO₂)···π(N)NO₂ interactions, which are shorter than 3 Å in many cases. rsc.orgresearchgate.net Ab initio calculations have confirmed the attractive nature of this interaction. rsc.org Parallel arrangements of nitro groups can also result in stabilizing π(N)NO₂···π(O)NO₂ interactions. iucr.org Furthermore, π-stacking interactions between the aromatic rings of neighboring molecules are a common feature in the crystal structures of nitroanilines and contribute to the stability of the crystal lattice. researchgate.net The interplay of these various dipolar and stacking interactions, in conjunction with hydrogen and halogen bonding, dictates the final, densely packed crystal structure. researchgate.net

Conformational Flexibility and Dihedral Angle Analysis of Substituted Aromatic Rings

The substituents on the aniline (B41778) ring can influence its conformation. While aniline itself has a pyramidal nitrogen atom that undergoes rapid inversion, the presence of bulky substituents can alter this. nih.gov For instance, in 2-alkylanilines, the NH₂ group tends to tilt away from the alkyl substituent. nih.gov

In this compound, the bulky iodine atom and the nitro group ortho to the amino group will likely induce some degree of non-planarity. The torsion angle of the nitro group with respect to the aromatic ring is a key conformational parameter. nih.gov In the condensed phase, the observed torsion angles are a balance between intramolecular steric forces and intermolecular packing forces. nih.gov For example, in some nitroaromatic explosives, nitro group torsion angles can vary significantly to achieve a dense crystal packing. nih.gov

Computational methods, such as a combination of molecular mechanics and density functional theory (DFT), can be used to investigate the conformational preferences and calculate NMR chemical shifts to compare with experimental data. nih.govresearchgate.net For halosubstituted anilines, DFT calculations have shown that a near-planar pyramidal structure for the amino group is often the most stable conformation. rsc.org The degree of planarity can be influenced by the number and position of halogen substituents. rsc.org

Packing Arrangements and Self-Assembly Motifs in Crystalline Phases

The combination of the various intermolecular interactions discussed above leads to specific packing arrangements and self-assembly motifs in the crystalline state. The goal of crystal engineering is to understand and control these interactions to design materials with desired properties. ucl.ac.uk

In many nitroaniline derivatives, hydrogen bonds are the primary drivers of supramolecular assembly, leading to the formation of chains, sheets, or more complex three-dimensional networks. acs.orgst-andrews.ac.ukelsevierpure.com These primary structures are then further organized by weaker interactions such as halogen bonds, nitro-nitro interactions, and π-stacking. iucr.orgrsc.orgresearchgate.net

For instance, in the triclinic polymorph of 2-iodo-4-nitroaniline, N-H···O hydrogen bonds form chains, which are then linked into sheets by nitro···I interactions. researchgate.net These sheets are further stabilized by π-π stacking. researchgate.net This hierarchical assembly of different non-covalent interactions is a common theme in the crystal engineering of functional organic materials. acs.org The specific interplay of these forces in this compound will determine its unique crystal packing and, consequently, its macroscopic properties.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the precise atomic connectivity and chemical environment within a molecule. For 4-Fluoro-2-iodo-6-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its intricate structure.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed by examining the known effects of its constituent functional groups on the NMR spectra of analogous compounds. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons.

The electron-donating amino (-NH₂) group, the electron-withdrawing nitro (-NO₂) group, and the two halogen substituents (fluoro and iodo) all exert significant influence on the chemical shifts of the aromatic protons and carbons. The bulky iodine atom and the nitro group, both positioned ortho to the amino group, create a sterically hindered environment.

In a related compound, 4-Fluoro-3-nitroaniline, the aromatic protons resonate at δ 8.20, δ 7.95, and δ 6.85 ppm. For this compound, the two aromatic protons (at C3 and C5) would be expected to appear as doublets due to coupling with each other and further splitting due to coupling with the ¹⁹F nucleus. The proton ortho to the nitro group would likely be the most downfield-shifted. The -NH₂ protons would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the molecule is unsymmetrical. The carbon atom attached to the fluorine (C4) will exhibit a large coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of organofluorine compounds. The carbons bearing the nitro (C6) and iodo (C2) groups will also have their chemical shifts significantly influenced. In similar nitroaniline derivatives, carbons attached to nitro groups are typically shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H NMR | ||

| H3 | ~7.5 - 8.0 | d (doublet) or dd (doublet of doublets) |

| H5 | ~7.0 - 7.5 | d (doublet) or dd (doublet of doublets) |

| NH₂ | Variable (e.g., ~5.0-6.5) | br s (broad singlet) |

| ¹³C NMR | ||

| C1 (-NH₂) | ~145 - 150 | |

| C2 (-I) | ~80 - 90 | |

| C3 | ~125 - 130 | |

| C4 (-F) | ~155 - 160 | d, ¹JC-F ≈ 240-250 Hz |

| C5 | ~115 - 120 | d, ²JC-F ≈ 20-25 Hz |

| C6 (-NO₂) | ~140 - 145 |

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides valuable information about the electronic effects of the other substituents on the ring. In analogous compounds like 2-Fluoro-4-nitroaniline (B181687) and N,N-diethyl-2-fluoro-4-nitroaniline, the ¹⁹F chemical shift is observed around -110 ppm relative to a CFCl₃ standard. A similar value would be anticipated for the target molecule. Furthermore, the signal will likely appear as a multiplet due to coupling with the aromatic protons on the adjacent carbons (H3 and H5). The study of these coupling constants can provide further structural confirmation. google.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound will be dominated by vibrations associated with its key functional groups.

N-H Vibrations : The amino group will give rise to characteristic N-H stretching vibrations, typically appearing as two bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region in the IR spectrum. arabjchem.org N-H bending vibrations are expected around 1600-1650 cm⁻¹.

NO₂ Vibrations : The nitro group is strongly IR and Raman active. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group are expected near 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. nih.gov

C-F and C-I Vibrations : The C-F stretching vibration typically appears as a strong band in the IR spectrum in the 1200-1250 cm⁻¹ range. The C-I stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range, and is more readily observed in the Raman spectrum.

Aromatic Ring Vibrations : C=C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on data from analogous compounds and general group frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium / Medium |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1560 | Strong / Strong |

| N-H Bend (Scissoring) | -NH₂ | 1600 - 1650 | Medium-Strong / Weak |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1400 - 1600 | Medium-Strong / Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1330 - 1370 | Strong / Medium |

| C-F Stretch | Ar-F | 1200 - 1250 | Strong / Weak |

| C-N Stretch | Ar-NH₂ | 1250 - 1340 | Medium / Medium |

| C-I Stretch | Ar-I | 500 - 600 | Medium / Strong |

The precise frequencies of vibrational modes, particularly those involving the -NH₂ and -NO₂ groups, are sensitive to intermolecular interactions such as hydrogen bonding. mdpi.com In the solid state, it is expected that intermolecular hydrogen bonds will form between the hydrogen atoms of the amino group of one molecule and the oxygen atoms of the nitro group of a neighboring molecule. nih.gov

This interaction typically causes a red-shift (a shift to lower frequency) and broadening of the N-H stretching bands in the FT-IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. nih.gov The frequencies of the NO₂ stretching modes can also be perturbed. Theoretical and experimental studies on similar nitroanilines have shown that these intermolecular interactions play a significant role in the crystal packing and the resulting vibrational spectra. arabjchem.orgaip.org

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₄FIN₂O₂, giving it a monoisotopic mass of approximately 281.93 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) at m/z ≈ 282 would be observed. The fragmentation of nitroaromatic compounds is well-documented. For para-nitroanilines, a primary and highly favored fragmentation pathway is the loss of the nitro group (NO₂). nih.govresearchgate.net

Key expected fragmentation pathways for this compound include:

Loss of NO₂ : The loss of a nitro radical (•NO₂, 46 Da) would lead to a significant fragment ion at m/z ≈ 236. This is often a dominant fragmentation pathway for nitroaromatics. miamioh.edu

Loss of NO : A less common pathway involves the loss of nitric oxide (NO, 30 Da), which would produce a fragment at m/z ≈ 252. acs.org

Loss of Halogens : Cleavage of the carbon-iodine bond can lead to the loss of an iodine radical (•I, 127 Da), resulting in a fragment at m/z ≈ 155. The loss of a fluorine atom (•F, 19 Da) is also possible.

Sequential Losses : Further fragmentation of the primary ions can occur. For example, the [M-NO₂]⁺ ion could subsequently lose an iodine atom to give a fragment at m/z ≈ 109.

Negative-ion electrospray ionization mass spectrometry has been shown to be effective for differentiating fluoronitroaniline isomers. nih.gov In this mode, deprotonation would form the [M-H]⁻ ion at m/z ≈ 281. Subsequent fragmentation, such as the loss of NO₂, could also be observed. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on established fragmentation patterns of analogous compounds.

| m/z (approx.) | Proposed Fragment Identity | Neutral Loss |

| 282 | [M]⁺˙ (Molecular Ion) | - |

| 252 | [M - NO]⁺ | •NO |

| 236 | [M - NO₂]⁺ | •NO₂ |

| 155 | [M - I]⁺ | •I |

| 127 | [I]⁺ | C₆H₄FN₂O₂ |

| 109 | [M - NO₂ - I]⁺ | •NO₂, •I |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS can provide detailed information on its purity and molecular structure through characteristic fragmentation patterns.

The successful analysis of nitroanilines by GC-MS can sometimes be challenging due to their potential for thermal degradation in the injector or column. However, with appropriate method development, including the use of a suitable capillary column and optimized temperature programming, these challenges can be overcome.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the nitro group (-NO₂): This is a common fragmentation for nitroaromatic compounds.

Loss of the iodine atom (-I): The carbon-iodine bond is relatively weak and can cleave to produce a stable fragment.

Loss of carbon monoxide (-CO): Subsequent fragmentation of the ring structure can lead to the loss of neutral molecules like CO.

Formation of smaller aromatic fragments: Cleavage of the benzene ring can result in various smaller charged fragments.

A hypothetical data table for the major expected fragments is presented below.

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [M]⁺ | 282 | Molecular Ion |

| [M - NO₂]⁺ | 236 | |

| [M - I]⁺ | 155 | |

| [M - I - HCN]⁺ | 128 |

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique ideal for the analysis of non-volatile or thermally labile compounds like this compound. lcms.cz This method is widely used for the quantification of trace-level organic molecules in complex matrices. lcms.cz

In an LC-MS/MS analysis, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) involves the selection of this precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantitative studies. lcms.cz While specific LC-MS/MS transition data for this compound is not published, a plausible set of transitions can be proposed.

Hypothetical LC-MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 283 |

| Product Ion (Q3) | m/z 237 |

| Collision Energy | To be optimized experimentally |

This table presents a hypothetical MRM transition. The optimal collision energy and other product ions would need to be determined through experimental studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. minstargroup.com The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be influenced by the nitroaniline chromophore. The nitro group (-NO₂) is a strong electron-withdrawing group and a chromophore, while the amino group (-NH₂) is an electron-donating group and an auxochrome. The presence of the fluorine and iodine atoms, also auxochromes, will further modify the absorption spectrum.

The electronic spectrum of substituted nitroanilines has been a subject of study. acs.org The position of the substituents on the aromatic ring significantly affects the λmax values. For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group on the same ring system is expected to result in a significant intramolecular charge transfer band, leading to absorption at longer wavelengths.

Based on studies of similar nitroaniline derivatives, the λmax for this compound in a non-polar solvent is likely to be in the range of 350-450 nm. The exact value would depend on the solvent used due to solvatochromic effects.

Expected UV-Vis Absorption Data:

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Hexane | ~380 | To be determined experimentally |

| Ethanol | ~400 | To be determined experimentally |

This table provides an estimated range for the absorption maximum based on data for analogous compounds. nih.gov Experimental measurement is required for accurate determination.

Computational Chemistry and Theoretical Modeling of 4 Fluoro 2 Iodo 6 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-fluoro-2-iodo-6-nitroaniline, such as its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has become a standard method for modeling the properties of nitroaniline derivatives. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can achieve a balance between computational accuracy and cost. researchgate.netiucr.org These calculations are crucial for determining the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.netemerginginvestigators.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. researchgate.netemerginginvestigators.org

Theoretical Analysis of Intermolecular Interactions: Hydrogen and Halogen Bonds

In the solid state, the supramolecular architecture of this compound is governed by a complex interplay of non-covalent interactions. Theoretical methods are invaluable for dissecting and quantifying these forces.

The primary amino group (-NH₂) acts as a hydrogen bond donor, while the nitro group (-NO₂) is an effective hydrogen bond acceptor, leading to the formation of N-H···O hydrogen bonds. These interactions are a dominant force in the crystal packing of many nitroaniline derivatives.

Furthermore, the iodine atom can act as a halogen bond donor, interacting with the oxygen atoms of the nitro group from a neighboring molecule (I···O halogen bonds). ulb.ac.be These interactions, where the iodine atom interacts with both oxygen atoms of the nitro group, can be crucial in linking molecules into extended chains or sheets. ulb.ac.benih.gov The C-I···O angles in such bonds are typically in the range of ~149 to ~170°. ulb.ac.be The fluorine atom can also participate as a halogen bond acceptor. researchgate.net The combination of hydrogen and halogen bonds can result in robust structural motifs, such as tripartite ribbons. nih.gov

Simulation of Reaction Pathways and Transition States

Computational modeling can be used to simulate potential reaction pathways and identify the transition states involved. By calculating the activation energies for competing pathways, researchers can predict the most likely products under specific reaction conditions. This is particularly useful for understanding the regioselectivity of reactions involving the aniline (B41778) ring, where multiple substitution patterns are possible.

For instance, in the synthesis of related compounds, the amino group directs incoming electrophiles to the ortho and para positions, while the iodo and nitro groups have their own directing effects. Theoretical simulations can help to rationalize observed product distributions and guide the design of synthetic routes to achieve a desired isomer.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the lack of molecular symmetry means that each carbon and hydrogen atom in the aromatic ring is chemically distinct and should produce a unique signal. Comparing calculated shifts with experimental data can aid in the structural confirmation of the molecule.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using methods like DFT. researchgate.net These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the characteristic stretching vibrations of the N-H bonds in the amino group and the N-O bonds in the nitro group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. unit.no This technique calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). unit.no For nitroaniline derivatives, the UV-Vis spectrum is typically characterized by strong absorptions due to charge transfer transitions involving the amino and nitro groups. unit.no

Crystal Structure Prediction and Lattice Energy Calculations

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as crystal structure prediction (CSP). CSP methods generate a multitude of plausible crystal packing arrangements and rank them based on their calculated lattice energies. researchgate.net The lattice energy is the energy released when the constituent molecules in the gas phase come together to form a crystal. jmi.ac.in

For molecules like this compound, the final crystal structure will be the one that maximizes the stability through a favorable combination of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. While challenging, successful CSP can provide valuable insights into potential polymorphism—the ability of a compound to exist in multiple crystal forms—which is of great importance in materials science and pharmaceuticals. tandfonline.com

Advanced Research Applications and Derivatization Strategies in Chemical Science

Role as a Pivotal Synthetic Intermediate for Complex Organic Architectures

The strategic placement of three different functional groups on the aniline (B41778) scaffold makes 4-Fluoro-2-iodo-6-nitroaniline a valuable precursor for a wide array of more complex molecules. The interplay between the electron-withdrawing nitro group and the halogen substituents, combined with the directing effects of the amino group, allows for selective and sequential reactions.

Precursor for Aromatic Diamines and Related Industrial Raw Materials

A fundamental transformation of this compound is the reduction of its nitro group to a primary amine. This reaction converts the molecule into a substituted aromatic diamine, specifically 4-fluoro-2-iodo-1,6-diaminobenzene. This reduction is a common and critical step in the synthesis of various functional molecules. molaid.com

Aromatic diamines are crucial industrial raw materials. For instance, the unsubstituted analogue, p-phenylenediamine, is a key component in the production of dyes and polymers. bldpharm.com By analogy, the diamine derived from this compound serves as a highly functionalized monomer for the synthesis of specialized polymers, where the fluorine and iodine atoms can be used to tune properties such as thermal stability, solubility, and reactivity for further cross-linking or modification.

Table 1: Potential Aromatic Diamine Synthesis

| Starting Material | Reaction | Product | Potential Application |

|---|

Building Block for Diverse Heterocyclic Scaffolds (e.g., Benzimidazoles, Phenazines, Quinolines)

Substituted aromatic diamines are immediate precursors to a vast range of heterocyclic compounds. The diamine obtained from this compound is an ideal starting point for constructing fused ring systems of significant interest in medicinal chemistry and materials science.

Benzimidazoles: Condensation of the 1,2-diamine derivative with aldehydes or carboxylic acids is a standard method for synthesizing 2-substituted benzimidazoles. This class of compounds is known for its broad spectrum of pharmacological activities. bldpharm.com The reaction of 5-chloro-4-fluoro-2-nitroaniline (B11740) derivatives to form benzimidazoles highlights a similar synthetic pathway. bldpharm.com

Quinolines: The synthesis of quinoline (B57606) rings can be achieved through methods like the Skraup synthesis, which involves reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid. For example, 4-fluoro-2-nitroaniline (B1293508) is a known starting material for the synthesis of 6-fluoro-8-nitroquinoline. Similarly, iodo-anilines can be used to produce iodo-quinoline derivatives. This suggests that this compound, after reduction, could be a substrate for creating highly substituted quinolines.

Phenazines: Phenazines are typically formed by the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound. The diamine from this compound could thus be used to create phenazine (B1670421) structures bearing both fluorine and iodine substituents, which could influence their electronic and biological properties.

Versatile Substrate for Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of this compound makes it susceptible to both nucleophilic and electrophilic substitution reactions, allowing for its versatile functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the halogen atoms towards SNAr. The relative reactivity of halogens in SNAr reactions can be complex, often depending on the nucleophile and reaction conditions. In many cases, fluorine is more readily displaced than iodine. However, the iodine atom can also be a good leaving group. This allows for the selective replacement of either the fluoro or iodo group with various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functionalities. For example, studies on 4,5-difluoro-1,2-dinitrobenzene show that the fluorine atoms are readily displaced by nucleophiles. Similarly, 5-chloro-4-fluoro-2-nitroaniline is used in substitution reactions to produce intermediates for pharmaceuticals and dyes.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director. While the ring is generally deactivated by the nitro group, the position ortho to the amino group (and meta to the nitro group) is the most likely site for electrophilic attack, such as halogenation or nitration, should further substitution be desired.

Contributions to Advanced Materials Science Research

The unique combination of functional groups in this compound and its derivatives makes it a promising candidate for the development of advanced organic materials with tailored properties.

Design and Synthesis of Organic Materials with Tunable Properties

The ability to selectively modify this compound through its various reactive sites allows for the precise tuning of molecular properties, which is a cornerstone of modern materials design.

Derivatives of this compound can be incorporated into polymers or larger molecular frameworks. For example, related fluorinated aniline building blocks are used to synthesize anode materials for Li-ion batteries and to create tailored carbon nanotubes. The presence of heavy atoms like iodine can influence properties such as phosphorescence and intersystem crossing rates, which is relevant for organic light-emitting diodes (OLEDs). The fluorine atom can enhance thermal stability and modulate electronic properties. Therefore, polymers and materials derived from this compound are expected to have tunable electronic, optical, and physical characteristics.

Exploration in Non-linear Optical (NLO) Materials (as seen in related nitroaniline derivatives)

Nitroaniline derivatives are a well-studied class of molecules for non-linear optical (NLO) applications. molaid.com NLO materials are critical for technologies like frequency conversion of light and optical switching. The NLO response in these "push-pull" systems arises from the intramolecular charge transfer (ICT) from an electron-donating group (the amine) to an electron-accepting group (the nitro group) through a π-conjugated system. molaid.com

This compound fits this "push-pull" structural motif. The introduction of halogen atoms can significantly modify the NLO properties by:

Altering electronic properties: The inductive effects of fluorine and iodine can influence the energy levels of the molecular orbitals and the efficiency of the ICT process.

Controlling crystal packing: The solid-state packing of molecules is critical for second-order NLO effects like second-harmonic generation (SHG), which requires a non-centrosymmetric crystal structure. molaid.com The size and polarity of the halogen atoms can steer the intermolecular interactions (e.g., hydrogen bonding, halogen bonding) and influence the resulting crystal symmetry.

While direct NLO studies on this compound are not widely reported, the extensive research on other nitroanilines provides a strong rationale for its investigation in this field. molaid.com

Table 2: Summary of Functional Groups and Their Roles

| Functional Group | Position | Key Role in Synthesis and Material Properties |

|---|---|---|

| Amino (-NH₂) | 1 | Directing group for electrophilic substitution, precursor to heterocycles, electron donor for NLO properties. |

| Iodo (-I) | 2 | Reactive site for SNAr and cross-coupling reactions, influences crystal packing and electronic properties. |

| Fluoro (-F) | 4 | Can be a site for SNAr, enhances thermal stability, modulates electronic properties. |

Environmental Bioremediation and Degradation Studies of Halogenated Anilines

Halogenated anilines are a class of compounds that can enter the environment through industrial discharge and the degradation of pesticides and dyes. oup.comoup.com Due to their persistence and toxicity, developing effective bioremediation strategies is of significant environmental importance. nih.govelsevierpure.com

A crucial first step in developing bioremediation technologies is the isolation and identification of microorganisms capable of degrading target pollutants. Researchers have successfully isolated several bacterial strains from contaminated soil and water that demonstrate the ability to metabolize halogenated anilines.

A study focusing on contaminated sites in Lagos State, Nigeria, isolated promising bacterial strains by using an enrichment culture technique with various halogenated anilines (HAs) such as 3-chloroanilines, 4-chloroanilines, and 3-chloro-4-fluoroanilines. ekb.eg The identified strains, capable of utilizing these compounds, include Pseudomonas hibiscicola, Stenotrophomonas maltophilia, Bacillus subtilis, and Alkalihalobacillus halodurans. ekb.eg In particular, Pseudomonas hibiscicola strain BT9 showed significant degradation capability, achieving 65% degradation of 3,4-dichloroaniline (B118046) within 120 hours. ekb.eg Other studies have identified a consortium of bacteria including Xanthomonas, Bacillus alcaligenes, Acinetobacter Pseudomonas, and Actinomycetaceae nocardia with tolerance to and the ability to biodegrade chlorinated anilines. nih.gov Furthermore, stable isotope probing has identified genera such as Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga as key players in aniline degradation in aerobic environments. mdpi.com

Table 1: Microorganisms Involved in Halogenated Aniline Degradation

| Microorganism | Degraded Compound(s) | Source |

|---|---|---|

| Pseudomonas hibiscicola BT9 | 3,4-dichloroaniline | ekb.eg |

| Stenotrophomonas maltophilia BT10 | Halogenated Anilines | ekb.eg |

| Bacillus subtilis WT5 | Halogenated Anilines | ekb.eg |

| Alkalihalobacillus halodurans BT2 | Halogenated Anilines | ekb.eg |

| Xanthomonas sp. | Chlorinated Anilines | nih.gov |

| Acinetobacter sp. | Aniline, Chlorinated Anilines | nih.govmdpi.com |

| Rhodococcus sp. DH-2 | Aniline | mdpi.com |

Understanding the biochemical pathways through which microorganisms break down halogenated aromatic compounds is fundamental to optimizing bioremediation processes. The microbial degradation of these persistent pollutants is a complex, multi-step process. nih.govresearchgate.net

Generally, the biodegradation process, particularly under aerobic conditions, can be divided into three main stages: the upper, middle, and lower metabolic pathways. nih.govelsevierpure.comresearchgate.netnih.gov The initial "upper" pathway involves modifications to the functional groups attached to the aromatic ring. nih.gov The "middle" pathway is the most critical and often the most difficult step; it involves the removal of the halogen substituent (dehalogenation) and the cleavage of the aromatic ring. nih.govresearchgate.netnih.gov The "lower" pathway then channels the resulting intermediates into central metabolic cycles, such as the Krebs cycle, to be used for energy and cell growth. nih.govresearchgate.net

Dehalogenation, the key to detoxification, can occur via several mechanisms, including reductive, hydrolytic, or oxygenolytic reactions. nih.govresearchgate.net For chloroanilines, two primary initial degradation pathways have been proposed. One pathway begins with an initial dioxygenation of the chloroaniline to form a chlorocatechol, which is then further degraded. nih.gov An alternative pathway involves the initial dechlorination of the monochloroaniline to produce aniline, which is subsequently converted to catechol by an aniline dioxygenase enzyme. nih.gov For di-substituted compounds like 3,4-dichloroaniline, degradation can proceed through an initial dehalogenation to form 4-chloroaniline, which is then further broken down. nih.gov The resulting catechol or substituted catechol intermediates typically undergo ring cleavage via either the ortho- or meta-cleavage pathway. nih.gov

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of halogenated anilines in environmental samples, thereby assessing the extent of contamination and the effectiveness of remediation efforts. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely used technique for this purpose. oup.comoup.comthermofisher.com

HPLC offers a significant advantage over other methods like Gas Chromatography (GC) because it often does not require a derivatization step for these polar and thermolabile compounds, simplifying sample preparation. thermofisher.com Researchers have developed HPLC methods capable of separating complex mixtures of halogenated anilines and detecting them at sub-nanogram levels. oup.comoup.com These methods commonly use a C-18 bonded phase column for separation. oup.com

For detection, both ultraviolet (UV) and electrochemical detectors are employed. UV detection provides a rapid means of analysis for quantities greater than 10 nanograms. oup.com For higher sensitivity and selectivity, an electrochemical detector can be used, allowing for the detection of sub-nanogram quantities, which is crucial for environmental monitoring where contaminant levels can be very low. oup.comoup.com To handle complex matrices like wastewater, sample preparation techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are often used to concentrate the analytes prior to HPLC analysis. researchgate.netepa.gov On-line SPE-HPLC systems have further enhanced the methodology by offering full automation, reducing analysis time, and improving reproducibility. thermofisher.com

Table 2: Chromatographic Conditions for Halogenated Aniline Analysis

| Technique | Column | Mobile Phase/Conditions | Detector | Application | Source |

|---|---|---|---|---|---|

| HPLC | C-18 Bonded Phase | Phosphate buffer (pH 2.1) and acetonitrile (B52724) | Electrochemical / UV | Environmental Samples | oup.com |

| GC-NPD | SE-54 FSCC | Temperature programming | Nitrogen-Phosphorus (NPD) | Wastewater | epa.gov |

| On-line SPE-HPLC | Dionex SolEx HRP Cartridge (SPE), Acclaim 120 C18 (Analytical) | Gradient of acetonitrile and water | UV | Drinking and Environmental Waters | thermofisher.com |

| HPLC | Not Specified | Not Specified | UV | Wastewater | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.